molecular formula C9H13NO3 B075682 Ginkgotoxin CAS No. 1464-33-1

Ginkgotoxin

Cat. No. B075682
CAS RN: 1464-33-1
M. Wt: 183.2 g/mol
InChI Key: SVINQHQHARVZFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ginkgotoxin and its derivatives has been a subject of scientific interest due to its unique structure and biological activities. A novel and effective method for the synthesis of ginkgotoxin involves a regioselective synthesis approach, utilizing a blocking–deblocking strategy that relies on selective ketal protection of the 3- and 4′-hydroxy groups of pyridoxine. This method allows for the convenient preparation of diversified 4′-substituted pyridoxine derivatives (Zhang et al., 2020).

Molecular Structure Analysis

Ginkgotoxin’s molecular structure, closely related to that of vitamin B6, allows it to serve as an alternate substrate for enzymes involved in vitamin B6 metabolism. Studies have shown that ginkgotoxin competes with pyridoxal, pyridoxamine, or pyridoxine for enzyme binding, leading to temporarily reduced formation of pyridoxal phosphate, a biologically active form of vitamin B6, in vitro and possibly in vivo (Kästner et al., 2007).

Chemical Reactions and Properties

The biosynthesis of ginkgotoxin involves the de novo synthesis of the pyridoxine ring system, as indicated by studies on cell suspension cultures of Ginkgo biloba, which produced the toxin even in the absence of vitamin B6. Isotope labeling experiments with D-[U-13C6]glucose and L-[methyl-13C1]methionine have demonstrated the incorporation of these labels into the pyridoxine moiety and the 4'-O-methyl group of ginkgotoxin, respectively, providing insights into its biosynthetic pathway (Fiehe et al., 2000).

Scientific Research Applications

  • Neurology

    • Ginkgotoxin has been found to have a significant role in the treatment of Alzheimer’s disease . It is used as a neuroprotective agent in Alzheimer’s disease, which is one of the most common causes of dementia in elderly people worldwide . The administration of EGb 761, a standardized extract of Ginkgo Biloba that contains Ginkgotoxin, for 7 days in rats resulted in an improvement in neurological deficits .
  • Pharmacology

    • Ginkgotoxin is used in the treatment of natural bioactive compounds that will be effective in neurodegenerative diseases, including Alzheimer’s disease . It is found mainly in the seeds and leaves of G. biloba and is structurally related to vitamin B6, possibly interfering with its synthesis, metabolism, and functioning .
  • Agriculture

    • Ginkgotoxin is used in the agriculture field as well. Ginkgo Biloba seeds treated with Zinc Oxide Nanoparticles (ZnO-NPs) showed enhanced growth and development . The ZnO-NPs also affected the flavonoids in G. Biloba .
  • Biochemistry

    • Ginkgotoxin is the 4’-O-methyl derivative of vitamin B6 (pyridoxine), but the presence of the vitamin is not required for the biosynthesis of ginkgotoxin . It is found in the seeds and, in lesser amounts, in the leaves of Ginkgo Biloba .
  • Toxicology

    • Ginkgotoxin is a neurotoxin naturally occurring in Ginkgo Biloba. It is an antivitamin structurally related to vitamin B6 (pyridoxine). It has the capacity to induce epileptic seizures .

Safety And Hazards

Ginkgotoxin can cause seizures, especially in large amounts. It is found in Ginkgo seeds and, to a lesser extent, Ginkgo leaves . Overconsumption of Ginkgo Biloba seeds, especially by children, can result in loss of consciousness, convulsions, and death .

Future Directions

Future research could focus on the toxicity of Ginkgotoxin and technologies to lower its concentration to a safe level . In addition, the pharmacological significances of Ginkgotoxin extraction, such as anti-microbial, anti-inflammatory, and anti-tumor effects, could be explored .

properties

IUPAC Name

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVINQHQHARVZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)COC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3131-27-9 (hydrochloride)
Record name 4-Methoxymethylpyridoxine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00163366
Record name Ginkgotoxin
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginkgotoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029455
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Product Name

5-(Hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol

CAS RN

1464-33-1
Record name 4′-O-Methylpyridoxine
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Record name 4-Methoxymethylpyridoxine
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Record name Ginkgotoxin
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Record name 1464-33-1
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Record name Ginkgotoxin
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Record name Ginkgotoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Ginkgotoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
543
Citations
E Leistner, C Drewke - Journal of natural products, 2010 - ACS Publications
Products prepared from Ginkgo biloba are top-selling phytopharmaceuticals especially in Europe and major botanical dietary supplements in the United States. In European medicine, G…
Number of citations: 114 pubs.acs.org
ID Boateng - Food Chemistry, 2022 - Elsevier
… ginkgotoxin was not significant (p > 0.05). Besides, comparing the decrease in ginkgotoxin … that fermentation has an insignificant or minute reduction in ginkgotoxin (Table 1). Thus, the …
Number of citations: 19 www.sciencedirect.com
U Kästner, C Hallmen, M Wiese, E Leistner… - The FEBS …, 2007 - Wiley Online Library
… Ingestion of ginkgotoxin triggers epileptic convulsions and other neuronal … ginkgotoxin on recombinant homogeneous human pyridoxal kinase (EC 2.7.1.35). It is shown that ginkgotoxin …
Number of citations: 70 febs.onlinelibrary.wiley.com
Y Liu, SN Chen, JB McAlpine, LL Klein… - Journal of natural …, 2014 - ACS Publications
… ) methodology to establish a quantification method for ginkgotoxin (4′-O-methylpyridoxine) … biloba seeds contained 59 μg of ginkgotoxin per seed, the compound was below the limit of …
Number of citations: 40 pubs.acs.org
PM Scott, BPY Lau, GA Lawrence… - Journal of AOAC …, 2000 - academic.oup.com
… disappeared and the ginkgotoxin peak increased. The identity of the ginkgotoxin was confirmed … This is the first identification of a glucoside of ginkgotoxin in Ginkgo biloba. An unknown …
Number of citations: 38 academic.oup.com
M Zou, W Zhang, R Wu, H Jiang, F Cao, E Su - Journal of Cleaner …, 2021 - Elsevier
… was attempted to remove the ginkgotoxin (MPN and MPNG) … ginkgotoxin and the main nutritional and functional components of Ginkgo seeds powder. The conditions for ginkgotoxin …
Number of citations: 24 www.sciencedirect.com
W Zhang, M Shi, J Wang, F Cao, E Su - Journal of Food Composition and …, 2023 - Elsevier
Ginkgo biloba seeds contain a variety of nutritional and functional components and have high edible and medicinal effects, making them one of the famous food and medicine …
Number of citations: 0 www.sciencedirect.com
GH Lee, SY Sung, WN Chang, TT Kao… - Disease models & …, 2012 - journals.biologists.com
… Here, we explore the potential of establishing a zebrafish seizure model with ginkgotoxin. We hypothesize that, like in mammals, exposure to ginkgotoxin will induce seizure-like …
Number of citations: 36 journals.biologists.com
K Fiehe, A Arenz, C Drewke, T Hemscheidt… - Journal of natural …, 2000 - ACS Publications
… This indicates that the pyridoxine ring system of ginkgotoxin is synthesized de novo by the … ginkgotoxin (2) was labeled from l-[methyl- 13 C 1 ]methionine. This indicates that ginkgotoxin …
Number of citations: 34 pubs.acs.org
AK Gandhi, JV Desai, MS Ghatge, ML di Salvo… - PLoS …, 2012 - journals.plos.org
… The neurotoxic effects of some of these compounds, including theophylline and ginkgotoxin, … , including ginkgotoxin and theophylline. The structural studies show ginkgotoxin and …
Number of citations: 35 journals.plos.org

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